molecular formula C10H13NO2S B12435019 3-Phenyl-1lambda6-thiomorpholine-1,1-dione

3-Phenyl-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B12435019
M. Wt: 211.28 g/mol
InChI Key: HJFOLVLLDKHEIQ-UHFFFAOYSA-N
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Description

3-Phenyl-1lambda6-thiomorpholine-1,1-dione is a chemical compound with the molecular formula C10H13NO2S It is known for its unique structure, which includes a thiomorpholine ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with a phenyl-substituted reagent under controlled conditions. One common method includes the use of phenyl isothiocyanate as a starting material, which reacts with thiomorpholine in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1lambda6-thiomorpholine-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiomorpholine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: Nitro-phenyl, halo-phenyl derivatives.

Scientific Research Applications

3-Phenyl-1lambda6-thiomorpholine-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Phenyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects

Comparison with Similar Compounds

3-Phenyl-1lambda6-thiomorpholine-1,1-dione can be compared with other thiomorpholine derivatives and phenyl-substituted compounds:

    Similar Compounds: Thiomorpholine, phenylthiourea, phenylmorpholine.

    Uniqueness: The presence of both a thiomorpholine ring and a phenyl group in this compound provides a unique combination of reactivity and stability, making it distinct from other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activity further highlight its uniqueness.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

3-phenyl-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C10H13NO2S/c12-14(13)7-6-11-10(8-14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

HJFOLVLLDKHEIQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC(N1)C2=CC=CC=C2

Origin of Product

United States

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